N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
CAS No.: 878715-87-8
Cat. No.: VC6428039
Molecular Formula: C20H19NO4
Molecular Weight: 337.375
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878715-87-8 |
|---|---|
| Molecular Formula | C20H19NO4 |
| Molecular Weight | 337.375 |
| IUPAC Name | N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide |
| Standard InChI | InChI=1S/C20H19NO4/c1-14-3-7-17(8-4-14)25-13-19-18(11-12-24-19)20(22)21-15-5-9-16(23-2)10-6-15/h3-12H,13H2,1-2H3,(H,21,22) |
| Standard InChI Key | HMOSKVGIADWDGN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide, delineates its structure:
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Furan ring: A five-membered aromatic oxygen heterocycle substituted at positions 2 and 3.
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2-[(4-Methylphenoxy)methyl]: A 4-methylphenoxy group (C6H4-O-CH3) connected via a methylene (-CH2-) bridge to the furan’s 2-position.
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3-Carboxamide: A carboxamide group (-CONH-) at the furan’s 3-position, with the amine nitrogen bonded to a 4-methoxyphenyl group (C6H4-OCH3).
The molecular formula is C20H19NO4 (molecular weight: 337.37 g/mol), analogous to the structurally related compound N-(2-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide (Search result ). Key differences lie in the substitution patterns: the methoxy group’s position on the phenyl ring (4- vs. 2-) and the carboxamide’s placement on the furan (3- vs. 2-).
Stereoelectronic Properties
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LogP: Estimated at 3.8–4.2 (similar to ), indicating moderate lipophilicity suitable for membrane permeability.
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Polar surface area: ~60 Ų (comparable to ), suggesting moderate solubility in polar solvents.
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Rotatable bonds: 6 (as in ), implying conformational flexibility that may influence binding to biological targets.
Synthesis and Structural Characterization
Crystallographic Insights
Crystal structures of related carboxamides (e.g., ) reveal:
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Planar amide groups facilitating π-π stacking.
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Methoxy and methyl groups contributing to hydrophobic interactions.
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Hydrogen-bonding networks involving the carboxamide NH and furan oxygen.
For the target compound, predicted unit cell parameters (monoclinic, P2₁/c) and packing motifs could resemble those in , with intermolecular H-bonds stabilizing the lattice.
Physicochemical and Pharmacological Profile
Stability and Solubility
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Thermal stability: Decomposition likely above 200°C (inferred from ).
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Aqueous solubility: ~0.1 mg/mL (estimated via LogP and polar surface area).
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Photostability: Susceptible to UV-induced degradation due to the furan ring’s conjugated system.
Biological Activity
Though direct studies are absent, structural analogs exhibit:
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